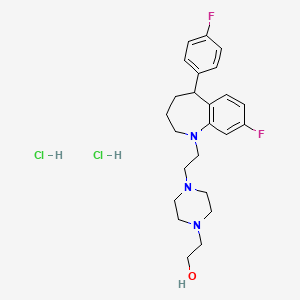
1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-(2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanoldihydrochloride is a synthetic organic compound known for its complex structure and significant biological activity. It incorporates various functional groups including a piperazine ring, fluorobenzene moieties, and a benzazepine core, contributing to its diverse chemical reactivity and pharmacological potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Starting from a substituted benzene derivative, the process involves:
Formation of the Benzazepine Core: A catalytic cyclization reaction can be used to form the tetrahydrobenzazepine ring.
Substitution Reactions: Introduction of fluorine atoms to the aromatic rings via electrophilic fluorination using fluorinating agents.
Attachment of the Piperazine Ring: Reacting the benzazepine intermediate with an appropriate piperazine derivative.
Addition of the Ethanol Moiety: Utilizing nucleophilic substitution to attach the ethanol group to the piperazine ring.
Each step requires precise conditions such as controlled temperatures, specific catalysts, and pH adjustments to achieve the desired product efficiently.
Industrial Production Methods
For industrial production, these synthetic routes are scaled up with continuous flow techniques and optimized reaction conditions to ensure high yields and purity. Advanced purification methods such as recrystallization and chromatographic techniques are often employed to isolate the final product.
化学反应分析
Types of Reactions
The compound can undergo various reactions, including:
Oxidation: It can be oxidized at the ethanol moiety to form an aldehyde or carboxylic acid derivative.
Reduction: Reduction of the aromatic rings or the benzazepine ring can be performed under catalytic hydrogenation conditions.
Substitution: Halogenated aromatic rings can undergo nucleophilic aromatic substitution with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
These reactions lead to the formation of various derivatives that retain the core structure of the original compound while introducing new functional groups that can modulate its biological activity and chemical properties.
科学研究应用
2-[4-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanoldihydrochloride has found applications across multiple fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its interaction with various biological targets, particularly in neurotransmitter receptor studies.
Medicine: Explored for its potential therapeutic effects, especially in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist at these receptors, modulating neurotransmission and influencing various physiological responses. The precise molecular targets include dopamine, serotonin, and adrenergic receptors, with the fluorinated benzazepine core playing a critical role in its binding affinity and selectivity.
相似化合物的比较
Compared to other benzazepine derivatives, this compound stands out due to its dual fluorine substitutions, which enhance its lipophilicity and metabolic stability. Similar compounds include:
**2-[4-[2-[8-chloro-5-(4-chlorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanol
**2-[4-[2-[8-bromo-5-(4-bromophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanol
**2-[4-[2-[8-methyl-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanol
These analogs vary in their halogen substitutions or alkyl group modifications, affecting their chemical reactivity and biological activity. The unique fluorine atoms in the discussed compound offer distinct advantages in terms of receptor binding and pharmacokinetics.
Hope that was helpful
属性
CAS 编号 |
77796-07-7 |
|---|---|
分子式 |
C24H33Cl2F2N3O |
分子量 |
488.4 g/mol |
IUPAC 名称 |
2-[4-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C24H31F2N3O.2ClH/c25-20-5-3-19(4-6-20)22-2-1-9-29(24-18-21(26)7-8-23(22)24)15-14-27-10-12-28(13-11-27)16-17-30;;/h3-8,18,22,30H,1-2,9-17H2;2*1H |
InChI 键 |
SRBBMOABHXYZII-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C=C(C=C2)F)N(C1)CCN3CCN(CC3)CCO)C4=CC=C(C=C4)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


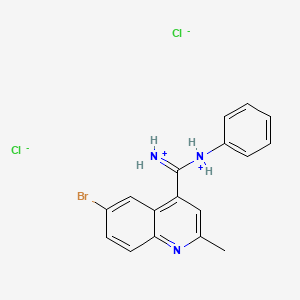
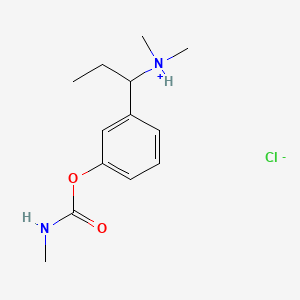
![2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile](/img/structure/B15347013.png)
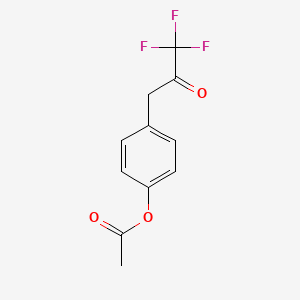
![Tetrahydro-2,2-dimethyl-4-[[methyl(1-methylethyl)amino]methyl]-2H-pyran-4-OL](/img/structure/B15347030.png)
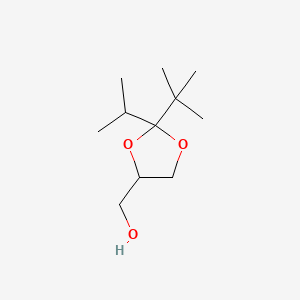
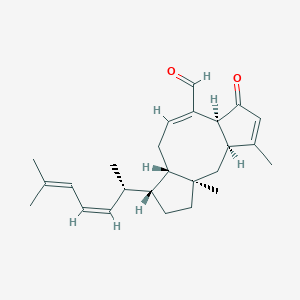
![barium(2+);2-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B15347043.png)
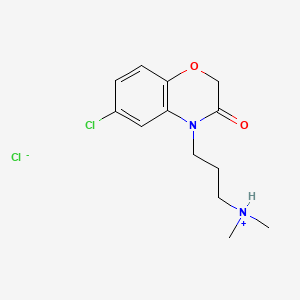
![4-(dimethylamino)-N-[(3,7-dimethyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl)methyl]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B15347047.png)
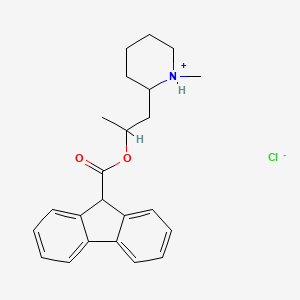
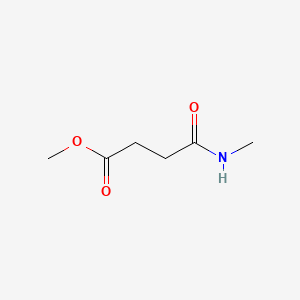
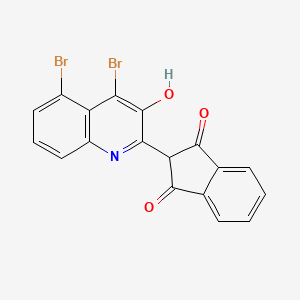
![Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt](/img/structure/B15347058.png)
